molecular formula C10H8ClNO2 B13937668 1-Acetyl-6-chloroindolin-3-one

1-Acetyl-6-chloroindolin-3-one

Cat. No.: B13937668
M. Wt: 209.63 g/mol
InChI Key: VQUOMFUOGPYBGL-UHFFFAOYSA-N
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Description

1-Acetyl-6-chloroindolin-3-one is a chemical compound belonging to the indole family, which is known for its diverse biological activities. This compound features a chloro substituent at the 6th position and an acetyl group at the 1st position of the indolin-3-one core structure. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-6-chloroindolin-3-one can be synthesized through several methods. One common approach involves the acetylation of 6-chloroindolin-3-one using acetic anhydride in the presence of a base such as sodium acetate . The reaction typically occurs under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-6-chloroindolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indolin-3-one derivatives depending on the nucleophile used.

Scientific Research Applications

1-Acetyl-6-chloroindolin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-6-chloroindolin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Chloroindolin-2-one: Lacks the acetyl group at the 1st position.

    1-Acetylindolin-3-one: Lacks the chloro substituent at the 6th position.

    Indolin-3-one: The parent compound without any substituents.

Uniqueness

1-Acetyl-6-chloroindolin-3-one is unique due to the presence of both the acetyl and chloro groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

1-acetyl-6-chloro-2H-indol-3-one

InChI

InChI=1S/C10H8ClNO2/c1-6(13)12-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3

InChI Key

VQUOMFUOGPYBGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=O)C2=C1C=C(C=C2)Cl

Origin of Product

United States

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